molecular formula C9H7F3OS B1303373 4'-(Trifluoromethylthio)acetophenone CAS No. 713-67-7

4'-(Trifluoromethylthio)acetophenone

Cat. No.: B1303373
CAS No.: 713-67-7
M. Wt: 220.21 g/mol
InChI Key: TXNFKHHYTGEPRL-UHFFFAOYSA-N
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Description

4’-(Trifluoromethylthio)acetophenone is an organic compound with the molecular formula C9H7F3OS and a molecular weight of 220.21 g/mol It is characterized by the presence of a trifluoromethylthio group attached to the acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethylthio)acetophenone typically involves the introduction of the trifluoromethylthio group to the acetophenone structure. One common method is the reaction of 4’-chloroacetophenone with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfenyl chloride .

Industrial Production Methods: Industrial production of 4’-(Trifluoromethylthio)acetophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-(Trifluoromethylthio)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-(Trifluoromethylthio)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Trifluoromethylthio)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can lead to inhibition or modulation of enzyme activity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

    4’-Chloro-3’-(trifluoromethyl)acetophenone: Similar structure but with a chloro group instead of the trifluoromethylthio group.

    2’-Methoxy-4’-(trifluoromethoxy)acetophenone: Contains a methoxy group and a trifluoromethoxy group.

    2’,4’-Dihydroxy-2-(3’,4’-dimethoxyphenyl)acetophenone: Contains hydroxyl and methoxy groups.

Uniqueness: 4’-(Trifluoromethylthio)acetophenone is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[4-(trifluoromethylsulfanyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNFKHHYTGEPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380678
Record name 4'-(Trifluoromethylthio)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713-67-7
Record name 4'-(Trifluoromethylthio)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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